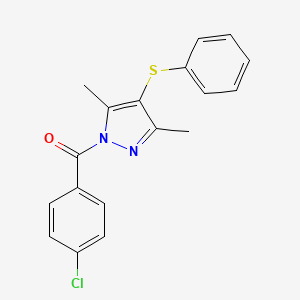
1-(4-chlorobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related pyrazole compounds often involves one-pot synthesis methods, where phenylhydrazine, a dicarboxylate, and a benzoyl chloride react in a suitable solvent under reflux conditions to yield the target compound in good yield. For instance, a related compound, methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate, was synthesized efficiently by reacting phenyl hydrazine, dimethyl acetylenedicarboxylate, and 4-chlorobenzoyl chloride in dichloromethane under reflux, showcasing the general approach towards pyrazole synthesis (Khan & White, 2012).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using spectroscopic methods and confirmed by X-ray diffraction analysis. For example, the aforementioned compound's structure was confirmed by single crystal X-ray diffraction, revealing an orthorhombic system. Such analyses are crucial for determining the exact arrangement of atoms within the molecule and for understanding how this structure contributes to its properties and reactivity (Khan & White, 2012).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, reflecting their rich chemistry. These reactions include cyclocondensation and annulation methods, where specific substituents on the pyrazole ring influence the reaction pathways and the properties of the resulting compounds. Spectroscopic techniques such as NMR, mass, UV-Vis, and CHN analysis play a key role in characterizing these compounds and their reaction products (Naveen et al., 2021).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility and crystallinity, are influenced by their molecular structure. For instance, the crystal packing and solubility can be affected by the presence of substituents on the pyrazole ring, which can lead to varied applications in materials science and pharmaceuticals (Naveen et al., 2021).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including reactivity and stability, are determined by their molecular structure. Studies involving DFT calculations, spectroscopic analysis, and reaction mechanism exploration provide insights into the electronic structure, reactivity, and potential applications of these compounds in various fields (Naveen et al., 2021).
Scientific Research Applications
Antibacterial and Antitumor Activities
Pyrazole derivatives have been synthesized and evaluated for their antibacterial and antitumor activities. For instance, Schiff bases derived from aminophenazone containing the pyrazole ring have shown moderate to good antibacterial activity against strains such as Escherichia coli, Staphylococcus aureus, Salmonella typhimurium, and Streptococcus pyogenes (Asiri & Khan, 2010). Additionally, certain polysubstituted thiazole and derived thiazolo[4, 5‐d]pyrimidine systems containing the 1H‐pyrazole ring have exhibited a broad spectrum of antitumor activity against tested tumor cell lines, with some compounds showing high selectivity towards specific cancer cell lines (Fahmy, Rostom, & Bekhit, 2002).
Antimicrobial Agents
Novel pyrazole derivatives have also been identified as potential promising anti-inflammatory antimicrobial agents. These compounds have been synthesized and evaluated for their antimicrobial activities, showing potential as targets for critical applications in pharmacology (Bekhit, Ashour, & Guemei, 2005).
Synthesis of Metal Complexes
Pyrazole derivatives have been used in the synthesis of metal complexes, such as platinum(II) and palladium(II) complexes, with (N,N') and (C,N,N')- ligands. These complexes have been investigated as anticancer and antimalarial agents, demonstrating the versatility of pyrazole derivatives in contributing to the development of novel therapeutic agents (Quirante et al., 2011).
properties
IUPAC Name |
(4-chlorophenyl)-(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-12-17(23-16-6-4-3-5-7-16)13(2)21(20-12)18(22)14-8-10-15(19)11-9-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTVMWFSYPPYLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)Cl)C)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5503637.png)

![4-{[4-(2,3-dihydro-1H-inden-1-ylacetyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5503651.png)
![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5503661.png)
![N'-[2-(4-chlorophenyl)-4-quinazolinyl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B5503664.png)
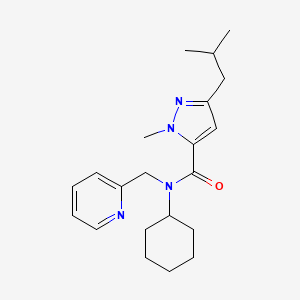
![3-isobutyl-2-({1-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]cyclopentyl}methyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5503680.png)
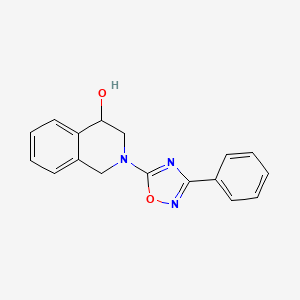
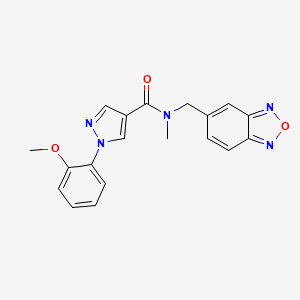
![(3R*,4R*)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5503699.png)
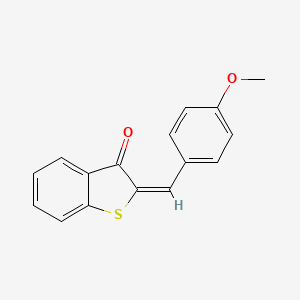
![4-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine](/img/structure/B5503703.png)
